molecular formula C9H8N4 B1522126 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1193387-97-1

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B1522126
CAS No.: 1193387-97-1
M. Wt: 172.19 g/mol
InChI Key: DQTZQQJPTSRPFX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic aromatic organic compound characterized by its pyrazolo[3,4-b]pyridine core structure with methyl groups at the 1 and 3 positions and a cyano group at the 5 position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of appropriate pyrazolopyridine precursors with cyano groups under specific conditions[_{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b .... This typically involves heating the reactants in the presence of a suitable catalyst.

  • Green Synthesis: Recent advancements have introduced greener methods, such as microwave-assisted synthesis and grinding techniques, which are more environmentally friendly and efficient.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, often using continuous flow reactors to ensure consistency and efficiency. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different functional properties.

  • Substitution: Substitution reactions at different positions of the pyrazolopyridine core can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

  • Reduction: Amines and other reduced forms.

  • Substitution: A wide range of substituted pyrazolopyridines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as anti-cancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives

Uniqueness: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in both research and industry.

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Properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTZQQJPTSRPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-97-1
Record name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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